N-(2-hydroxycyclobutyl)-N-methyloxane-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxycyclobutyl)-N-methyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-12(9-2-3-10(9)13)11(14)8-4-6-15-7-5-8/h8-10,13H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGJQYJSZUEOEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1O)C(=O)C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxycyclobutyl)-N-methyloxane-4-carboxamide typically involves multiple steps, starting with the formation of the cyclobutyl ring. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The hydroxy group can be introduced through selective oxidation reactions, while the oxane ring is formed via cyclization reactions involving appropriate diols or epoxides.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxycyclobutyl)-N-methyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The oxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
N-(2-hydroxycyclobutyl)-N-methyloxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxycyclobutyl)-N-methyloxane-4-carboxamide involves its interaction with specific molecular targets. The hydroxy group and oxane ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: N-(3-Chloro-4-methylphenyl)-4-(4-fluorophenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide
This compound () shares the oxane-4-carboxamide core but differs in substituents:
- Aromatic vs. Aliphatic Substituents: The target compound features a hydroxycyclobutyl group, while the analog in has a 3-chloro-4-methylphenyl and 4-fluorophenyl group. The latter introduces aromaticity, halogen atoms (Cl, F), and increased molecular weight (361.84 g/mol vs. ~255.3 g/mol for the target compound, estimated based on its formula C₁₁H₁₉NO₃).
- Physicochemical Implications :
- Lipophilicity : The chloro and fluoro substituents in the analog enhance lipophilicity (predicted logP ~3.5), whereas the hydroxycyclobutyl group in the target likely reduces it (estimated logP ~1.8).
- Solubility : The polar hydroxy group in the target may improve aqueous solubility compared to the halogenated analog.
Table 1: Key Structural and Physicochemical Comparisons
| Property | N-(2-hydroxycyclobutyl)-N-methyloxane-4-carboxamide | N-(3-Chloro-4-methylphenyl)-4-(4-fluorophenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide |
|---|---|---|
| Molecular Formula | C₁₁H₁₉NO₃ (estimated) | C₂₀H₂₁ClFNO₂ |
| Molecular Weight (g/mol) | ~255.3 | 361.84 |
| Key Substituents | 2-hydroxycyclobutyl, methyl | 3-chloro-4-methylphenyl, 4-fluorophenyl |
| Predicted logP | ~1.8 | ~3.5 |
| Aqueous Solubility | Moderate (hydroxy group) | Low (halogenated aromatic rings) |
Broader Context of Carboxamide Derivatives
Compounds like N-carboxymethyl chitosan and N,N,N-trimethyl chitosan () highlight the importance of substituent effects on drug-likeness. For instance:

- Hydrophilic Modifications : The hydroxycyclobutyl group in the target compound aligns with strategies to improve solubility, similar to N-carboxymethyl chitosan’s enhanced hydrophilicity .
- Metabolic Stability : Methylation (as in N-methyl substitution) often reduces metabolic clearance, a feature shared with both the target compound and the halogenated analog .
Research Findings and Implications
- Synthetic Accessibility : The hydroxycyclobutyl group may pose synthetic challenges due to steric hindrance, whereas halogenated analogs () benefit from well-established aromatic substitution protocols.
- ADMET Profile : While direct data for the target compound are lacking, its structural features suggest favorable absorption and distribution compared to highly lipophilic analogs. However, the hydroxy group may increase susceptibility to phase II metabolism (e.g., glucuronidation) .
Biological Activity
N-(2-hydroxycyclobutyl)-N-methyloxane-4-carboxamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Name: this compound
- Molecular Formula: C10H17NO3
- CAS Number: 2199548-38-2
The compound features a cyclobutane ring, which contributes to its unique conformational properties and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
- Receptor Interaction: It may bind to cellular receptors, influencing signaling pathways that regulate cellular functions.
- Antioxidant Activity: Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.
Pharmacological Effects
Research indicates that this compound may have the following pharmacological effects:
- Anti-inflammatory Properties: The compound has been evaluated for its ability to reduce inflammation in various models.
- Antimicrobial Activity: Studies have shown efficacy against certain bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Potential: Initial investigations into its anticancer properties indicate that it may inhibit tumor growth and induce apoptosis in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced enzyme activity in vitro | |
| Antioxidant Activity | Scavenging free radicals | |
| Anti-inflammatory | Decreased cytokine levels | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | Induced apoptosis in breast cancer cells |
Case Study: Anticancer Activity
A notable case study examined the effects of this compound on breast cancer cell lines. The study found that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.
The mechanism was further elucidated using flow cytometry, which demonstrated an increase in sub-G1 phase cells, indicating cell death. Additionally, Western blot analysis revealed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, supporting its potential as an anticancer agent.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the bioavailability of this compound. The compound's lipophilicity has been identified as a crucial factor influencing its pharmacokinetic properties.
Table 2: Synthesis Optimization Parameters
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | Ethanol vs. DMSO | Higher yield in DMSO |
| Temperature | Room temperature vs. reflux | Increased yield at reflux |
| Catalyst | None vs. acid-catalyzed | Improved reaction rate with acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
